Cas no 23088-42-8 ((±)-(1-Bromoethyl-2,2,2-d3)benzene)

(±)-(1-Bromoethyl-2,2,2-d3)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene,(1-bromoethyl-2,2,2-d3)- (8CI,9CI)
- (1-bromo-2,2,2-trideuterio-ethyl)-benzene
- 1-Bromo-1-phenyl-< 2,2,2-2H(3)> -ethan
- 1-phenylethyl-2,2,2-d3 bromide
- 2,2,2-trideuterio-[1-13C]acetic acid
- 2,2,2-Trideuterio-[1-13C]essigsaeure
- 2,2,2-trideuterio-1-phenylethyl bromide
- 298034_ALDRICH
- Acetic acid-1-13C,d4
- acetic-1-13C-2-d3 acid-H(D)
- AG-G-35656
- CTK8F7510
- cyclopropyl-1-d methyl-d3 ketone
- d3-1-phenyl-1-bromoethane
- Essigsaeure
- 23088-42-8
- (1-bromo-2,2,2-trideuterioethyl)benzene
- CS-0608325
- (+/-)-(1-BROMOETHYL-2,2,2-D3)BENZENE
- D99002
- HY-W016254S
- (1-Bromoethyl)benzene-d3
- [1-bromo(2,2,2-?H?)ethyl]benzene
- (1-BROMOETHYL-2,2,2-D3)BENZENE
- (±)-(1-Bromoethyl-2,2,2-d3)benzene
-
- インチ: InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3
- InChIKey: CRRUGYDDEMGVDY-FIBGUPNXSA-N
- SMILES: BrC(C1C=CC=CC=1)C([2H])([2H])[2H]
計算された属性
- 精确分子量: 187.008
- 同位素质量: 187.008
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 74.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0A^2
- XLogP3: 2.9
(±)-(1-Bromoethyl-2,2,2-d3)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B151412-10mg |
(±)-(1-Bromoethyl-2,2,2-d3)benzene |
23088-42-8 | 10mg |
$ 81.00 | 2023-04-19 | ||
TRC | B151412-50mg |
(±)-(1-Bromoethyl-2,2,2-d3)benzene |
23088-42-8 | 50mg |
$ 144.00 | 2023-04-19 | ||
TRC | B151412-5mg |
(±)-(1-Bromoethyl-2,2,2-d3)benzene |
23088-42-8 | 5mg |
$ 64.00 | 2023-04-19 | ||
A2B Chem LLC | AF31872-250mg |
(1-BROMOETHYL-2,2,2-D3)BENZENE |
23088-42-8 | 250mg |
$427.00 | 2024-04-20 | ||
A2B Chem LLC | AF31872-500mg |
(1-BROMOETHYL-2,2,2-D3)BENZENE |
23088-42-8 | 500mg |
$621.00 | 2024-04-20 |
(±)-(1-Bromoethyl-2,2,2-d3)benzene 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
(±)-(1-Bromoethyl-2,2,2-d3)benzeneに関する追加情報
Introduction to (±)-(1-Bromoethyl-2,2,2-d3)benzene and Its Applications in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (±)-(1-Bromoethyl-2,2,2-d3)benzene, with its unique molecular structure and properties, has garnered significant attention in recent years. This compound, identified by the CAS number 23088-42-8, is a deuterated derivative of benzene featuring a bromoethyl group. The presence of deuterium atoms (denoted by 'd3') not only enhances its stability but also makes it a valuable tool in various scientific applications.
In the realm of pharmaceutical research, (±)-(1-Bromoethyl-2,2,2-d3)benzene has been extensively studied for its potential as an intermediate in the synthesis of complex molecules. The bromoethyl group is particularly useful due to its reactivity, allowing for further functionalization and modification. This property makes it a versatile building block in organic synthesis, enabling chemists to create novel compounds with tailored properties.
The deuterated benzene ring (C6D6) offers additional advantages in chemical research. Deuterium labeling is a common technique used to study reaction mechanisms and metabolic pathways. By replacing hydrogen atoms with deuterium, researchers can gain insights into the dynamics of chemical reactions without interference from protiated counterparts. This approach is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds provide clearer and more distinct spectral data.
Recent studies have highlighted the utility of (±)-(1-Bromoethyl-2,2,2-d3)benzene in the development of drug candidates. Its structural features make it an excellent candidate for designing molecules that interact with biological targets. For instance, the bromoethyl group can be used to link pharmacophores together, creating more complex and potent drug molecules. Additionally, the deuterated benzene ring can help stabilize certain intermediates during drug synthesis, improving overall yield and purity.
One of the most exciting applications of this compound is in the field of proteomics and metabolomics. The use of deuterated compounds as internal standards allows researchers to accurately quantify metabolites and proteins without interference from endogenous signals. This technique has been instrumental in understanding complex biological systems and has led to breakthroughs in areas such as disease diagnosis and drug development.
The synthesis of (±)-(1-Bromoethyl-2,2,2-d3)benzene involves several key steps that highlight its complexity and the expertise required to produce it on an industrial scale. The process typically begins with the bromination of benzene followed by the introduction of deuterium atoms. Advanced catalytic methods are often employed to ensure high selectivity and yield. These synthetic routes are not only challenging but also require rigorous quality control measures to ensure consistency across batches.
In addition to its pharmaceutical applications, (±)-(1-Bromoethyl-2,2,2-d3)benzene has found use in materials science. Its unique properties make it suitable for developing new materials with enhanced stability and reactivity. For example, it has been explored as a precursor for polymers that exhibit unusual thermal or mechanical properties. These advancements underscore the compound's versatility and its potential impact on various industries.
The future prospects for (±)-(1-Bromoethyl-2,2,2-d3)benzene are promising given its multifaceted applications. Ongoing research aims to further optimize its synthesis and explore new uses in drug discovery and material science. Collaborative efforts between chemists, biologists, and engineers will be crucial in unlocking its full potential. As our understanding of molecular interactions grows, so too will the importance of compounds like this one in advancing scientific knowledge.
In conclusion, (±)-(1-Bromoethyl-2,2,2-d3)benzene stands as a testament to the ingenuity of modern chemistry. Its unique structure and properties make it an invaluable tool in pharmaceutical research、material science,and beyond。As we continue to uncover new applications for this compound,we can expect further breakthroughs that will shape the future of science and technology.
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